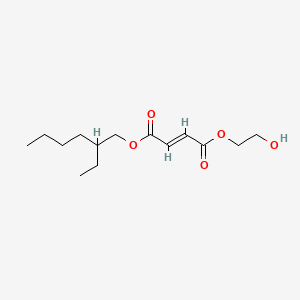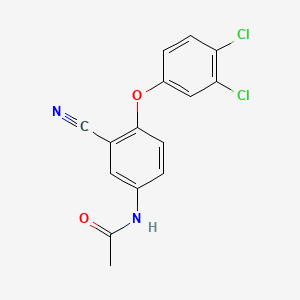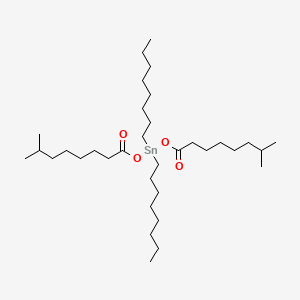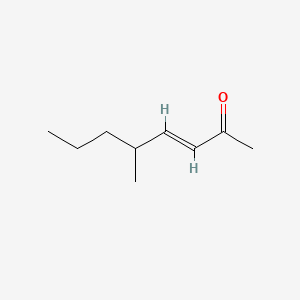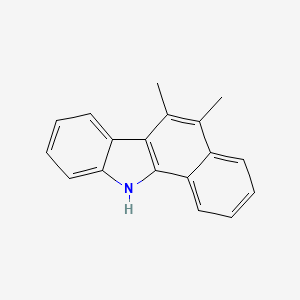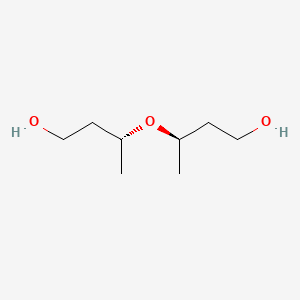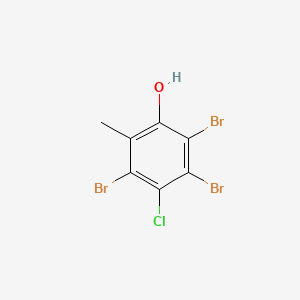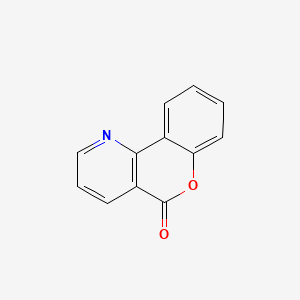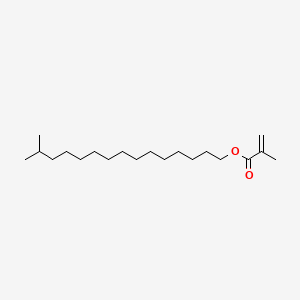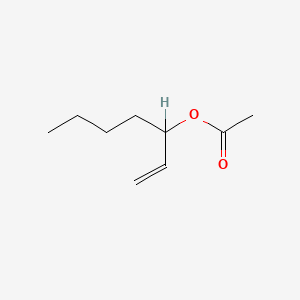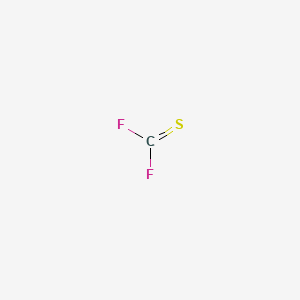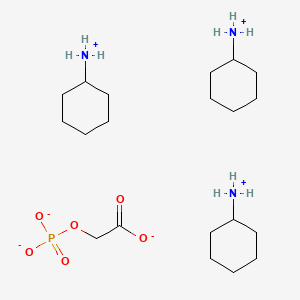
Tris(cyclohexylammonium) (phosphonatooxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(cyclohexylammonium) (phosphonatooxy)acetate typically involves the reaction of phosphoglycolic acid with cyclohexylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. Additionally, strict quality control measures are implemented to monitor the production process and ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Tris(cyclohexylammonium) (phosphonatooxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonatooxyacetate moiety.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the phosphonatooxyacetate moiety, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Tris(cyclohexylammonium) (phosphonatooxy)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tris(cyclohexylammonium) (phosphonatooxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . Additionally, it may interact with cellular membranes and proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxyethyl)ammonium (phosphonatooxy)acetate: Similar in structure but with hydroxyethyl groups instead of cyclohexylammonium groups.
Tris(methylammonium) (phosphonatooxy)acetate: Contains methylammonium groups instead of cyclohexylammonium groups.
Uniqueness
Tris(cyclohexylammonium) (phosphonatooxy)acetate is unique due to the presence of cyclohexylammonium groups, which impart specific chemical and physical properties to the compound . These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
95648-83-2 |
|---|---|
Molecular Formula |
C20H44N3O6P |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
cyclohexylazanium;2-phosphonatooxyacetate |
InChI |
InChI=1S/3C6H13N.C2H5O6P/c3*7-6-4-2-1-3-5-6;3-2(4)1-8-9(5,6)7/h3*6H,1-5,7H2;1H2,(H,3,4)(H2,5,6,7) |
InChI Key |
YIWGEDXSPPWPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(=O)[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


